2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Overview
Description
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a phthalazinone core, a nitrophenyl group, and a piperazine moiety bonded to a fluorophenyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the phthalazinone core, followed by the introduction of the nitrophenyl group through nitration reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions, and finally, the fluorophenyl group is attached through acylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazine moiety can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one stands out due to its unique combination of functional groups. Similar compounds include:
JNJ-42226314: A selective monoacylglycerol lipase inhibitor with a similar piperazine moiety.
Indazole derivatives: Compounds with a similar aromatic core structure but different functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-(4-methylphenyl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26FN5O4/c1-21-6-8-22(9-7-21)30-26-4-2-3-5-27(26)32(40)37(34-30)29-20-25(14-15-28(29)38(41)42)35-16-18-36(19-17-35)31(39)23-10-12-24(33)13-11-23/h2-15,20H,16-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUFOMVXVLBKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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